2-aminohexadec-4-ene-1,3-diol
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Overview
Description
2-Aminohexadec-4-ene-1,3-diol is a sphingoid base, which is a type of long-chain amino alcohol. This compound is structurally related to sphingosine, a key component of sphingolipids found in cell membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminohexadec-4-ene-1,3-diol typically involves the use of long-chain fatty acids as starting materials. One common method includes the reduction of a corresponding keto acid followed by amination and subsequent reduction to yield the desired amino alcohol . The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are typically carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Aminohexadec-4-ene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated amino alcohols.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted amino alcohols .
Scientific Research Applications
2-Aminohexadec-4-ene-1,3-diol has been extensively studied for its applications in various fields:
Chemistry: It is used as a building block for the synthesis of complex sphingolipids and other bioactive molecules.
Biology: The compound plays a role in cell signaling and apoptosis, making it a subject of interest in cellular biology research.
Medicine: It has potential therapeutic applications in treating diseases related to sphingolipid metabolism, such as Gaucher’s disease and Niemann-Pick disease.
Industry: The compound is used in the production of cosmetics and pharmaceuticals due to its bioactive properties
Mechanism of Action
The mechanism of action of 2-aminohexadec-4-ene-1,3-diol involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It interacts with various molecular targets, including enzymes involved in sphingolipid metabolism and receptors that mediate cell signaling . The compound can modulate pathways such as apoptosis and autophagy, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Sphingosine: A structurally similar compound that also plays a role in cell signaling and membrane structure.
Phytosphingosine: Another sphingoid base with similar biological functions but differing in the presence of additional hydroxyl groups.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of biochemical reactions and pathways. Its ability to modulate sphingolipid metabolism and cell signaling makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-aminohexadec-4-ene-1,3-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)15(17)14-18/h12-13,15-16,18-19H,2-11,14,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUSGZZCQZACPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC=CC(C(CO)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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